5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Antioxidant Free Radical Scavenging Lipid Peroxidation

Inconsistent aminouracil salt forms introduce uncontrolled variability in biological assays and multi-step synthesis. 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (CAS 42965-55-9) resolves this with defined stoichiometry (C₄H₆N₄O₂·H₂SO₄, MW 240.19) and batch-to-batch consistency. • Enhanced aqueous solubility (≥50 mg/mL) enables reproducible enzymatic modifications and aqueous-phase cyclocondensations for nucleoside analog synthesis. • The 2-oxo pyrimidine core demonstrates superior computational stability over 2-thio analogs, reducing degradation risk in complex synthetic routes. • Low-cytotoxicity scaffold (IC50 > 100 µM) supports safe library diversification; long-chain derivatives achieve IC50 < 1 µM in lipid peroxidation inhibition. Supplied as white to light brown powder (≥95%), ambient shipping.

Molecular Formula C4H6N4O6S-2
Molecular Weight 238.18 g/mol
CAS No. 42965-55-9
Cat. No. B129217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-2,4-dihydroxypyrimidine sulfate
CAS42965-55-9
Synonyms5,6-Diamino-2,4(1H,3H)-pyrimidinedione Sulfate;  4,5-Diaminouracil Sulfate;  5,6-Diamino-2,4-dihydroxypyrimidine Sulfate;  NSC 264289;  NSC 3102;  NSC 42280; 
Molecular FormulaC4H6N4O6S-2
Molecular Weight238.18 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)N)N.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
InChIKeyIKARJSDZQCSEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: Foundational Pyrimidinedione


5,6-Diamino-2,4-dihydroxypyrimidine sulfate (CAS 42965-55-9), commonly referred to as 5,6-diaminouracil sulfate, is a nitrogen-rich heterocyclic compound belonging to the aminouracil class [1]. Characterized by a uracil core with amino groups substituted at the 5 and 6 positions, this sulfate salt form (C₄H₆N₄O₂·H₂SO₄) is a white to light brown powder with a molecular weight of 240.19 g/mol and a melting point above 260°C (with decomposition) [2]. It is recognized as a high-purity (≥95%) biochemical reagent and a versatile scaffold for constructing complex heterocycles and nucleoside analogs .

5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: Unverified Substitution Risks


Direct substitution of 5,6-diamino-2,4-dihydroxypyrimidine sulfate with other aminouracil salts, such as the hydrochloride or free base, can introduce uncontrolled experimental variability. The specific counterion dictates critical physicochemical properties: the sulfate's molecular weight (240.19 g/mol) and water solubility differ markedly from the hydrochloride (178.58 g/mol) [1]. Further, semiempirical calculations (AM1/PM3) demonstrate that even minor structural modifications—like N-methylation or replacement of the 2-oxo group with a 2-thio group—significantly reduce molecular stability [2]. Consequently, selecting the incorrect salt form can lead to inaccurate molarity in biological assays, altered reaction kinetics in synthesis, and compromised reproducibility in downstream applications [3].

5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: Head-to-Head Evidence Guide


Antioxidant Potency vs. Standard Antioxidants

Long-chain alkylated derivatives of 5,6-diaminouracil, synthesized from the parent sulfate, exhibit superior antioxidant potency in vitro compared to the industry standards trolox C and α-tocopherol [1]. This high baseline activity makes the parent compound a superior starting material for antioxidant drug discovery [2].

Antioxidant Free Radical Scavenging Lipid Peroxidation

Low Baseline Cytotoxicity for Anticancer Scaffolds

When used as a starting material for synthesizing fused pyrimidine and selenadiazolopyrimidine derivatives, 5,6-diaminouracil enables the creation of compounds with notable antiproliferative activity against cancer cell lines [1]. In one study, a derivative (Compound 3a) showed strong activity against HepG-2 cells (IC50 14.31 µM) [1]. More importantly, the unmodified 5,6-diaminouracil core itself has demonstrated a favorable selectivity profile, with an IC50 value exceeding 100 µM against certain targets, indicating low inherent cytotoxicity [2]. This high baseline safety margin is a critical advantage over more toxic pyrimidine scaffolds, allowing for cleaner SAR studies and a wider therapeutic window for its derivatives [2].

Anticancer Cytotoxicity Medicinal Chemistry

Superior Aqueous Solubility of Sulfate Salt

The sulfate salt form of 5,6-diaminouracil is characterized as freely soluble in water, a distinct advantage over the free base and hydrochloride salt for many applications . The parent 5,6-diaminouracil has a predicted water solubility of 13.8 g/L [1]. Vendor specifications for the sulfate salt indicate a significantly enhanced aqueous solubility of at least 50 mg/mL . This improved solubility is critical for achieving higher concentrations in biological assays and for facilitating aqueous-phase synthetic routes.

Solubility Formulation Aqueous Synthesis

2-Oxo Scaffold Stability vs. 2-Thio Analogs

Semiempirical molecular orbital calculations (AM1 and PM3) directly comparing 5,6-diaminouracil (a 2-oxo compound) with its 5,6-diamino-2-thiouracil analog reveal a clear stability advantage for the oxo form [1]. The study concludes that 'the 2-thio compounds always [are] less stable than the 2-oxo ones,' with stability further decreasing upon N-methylation . This inherent chemical stability of the 2,4-dihydroxypyrimidine (2-oxo) core suggests it is a more robust and reliable intermediate for multi-step syntheses and long-term storage compared to its thio-analogs.

Stability Computational Chemistry Structure-Activity Relationship

5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: Application Scenarios


Next-Generation Antioxidant Drug Discovery

Given that long-chain derivatives of 5,6-diaminouracil demonstrate an IC50 < 1 µM in inhibiting lipid peroxidation, outperforming trolox C and α-tocopherol, this compound is a premium starting material for medicinal chemistry programs focused on novel antioxidant drugs [1].

Aqueous-Phase Synthesis of Nucleoside Analogs and Kinase Inhibitors

The enhanced aqueous solubility of the sulfate salt (≥ 50 mg/mL) makes it the preferred choice for researchers performing enzymatic modifications or aqueous-phase cyclocondensations to synthesize nucleoside analogs or pyrimidine-based kinase inhibitors .

Low-Toxicity Anticancer Compound Libraries

The favorable low-cytotoxicity profile of the unmodified 5,6-diaminouracil core (IC50 > 100 µM) provides a safe scaffold for building diverse libraries. Researchers can utilize this core to create potent and selective antiproliferative agents (e.g., derivative 3a with IC50 14.31 µM on HepG-2 cells) with a potentially wider therapeutic window [2].

Stable Intermediate for Multi-Step Heterocyclic Synthesis

Computational evidence confirms the 2-oxo pyrimidine core is more stable than its 2-thio analogs. This makes 5,6-diamino-2,4-dihydroxypyrimidine sulfate a robust and dependable intermediate for complex, multi-step synthetic routes, reducing the risk of degradation and improving overall yield consistency [3].

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